molecular formula C29H31Cl4PRu B6309814 Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) CAS No. 52490-94-5

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)

Cat. No.: B6309814
CAS No.: 52490-94-5
M. Wt: 653.4 g/mol
InChI Key: ZMCNSVXDEFGLMT-UHFFFAOYSA-L
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Description

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is an organometallic compound with the formula [Ru(C10H14)Cl2(C18H15P)]. It is a ruthenium complex that features a p-cymene ligand, two chloride ligands, and a triphenylphosphane ligand. This compound is known for its classic pseudo-tetrahedral piano-stool structure, which is common among arene ruthenium complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) can be synthesized by reacting dichloro(p-cymene)ruthenium(II) dimer with triphenylphosphane. The reaction typically takes place in an organic solvent such as dichloromethane under an inert atmosphere . The general reaction is as follows: [ [Ru(p-cymene)Cl_2]_2 + 2 PPh_3 \rightarrow 2 [Ru(p-cymene)Cl_2(PPh_3)] ]

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. The process involves the use of ruthenium trichloride as a starting material, which is reacted with p-cymene and triphenylphosphane under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) involves its interaction with molecular targets such as DNA and proteins. The compound’s piano-stool structure allows it to bind to these targets, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is unique due to its specific combination of ligands, which confer distinct reactivity and stability. The presence of the p-cymene ligand provides steric hindrance, influencing the compound’s reactivity compared to other ruthenium complexes .

Properties

IUPAC Name

dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNSVXDEFGLMT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31Cl4PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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